![molecular formula C20H25N7O2 B2808617 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 920371-70-6](/img/structure/B2808617.png)
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyrimidine group, a piperazine group, and a ketone group . These groups are common in many pharmaceuticals and biologically important compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized using multistep synthetic routes . For instance, triazole-containing scaffolds are synthesized using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The compound contains a triazolopyrimidine core, which is a heterocyclic compound containing three nitrogen atoms in a five-membered ring . This core is attached to a methoxyphenyl group, a piperazine group, and a ketone group.Scientific Research Applications
Drug Discovery
1,2,3-Triazoles serve as privileged structural motifs in drug discovery due to their diverse biological activities. This compound’s unique structure makes it an attractive scaffold for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market. For instance:
Organic Synthesis
1,2,3-Triazoles find applications in organic synthesis. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for constructing complex molecules. Researchers often use click chemistry approaches to synthesize 1,2,3-triazoles efficiently .
Polymer Chemistry
The incorporation of 1,2,3-triazole units into polymer structures enhances their properties. These polymers exhibit improved stability, solubility, and mechanical strength. Researchers explore their use in drug delivery systems, coatings, and materials science .
Supramolecular Chemistry
1,2,3-Triazoles participate in supramolecular interactions, forming host-guest complexes and self-assembled structures. Their ability to coordinate with metal ions and other molecules contributes to the field of supramolecular chemistry .
Bioconjugation
Researchers utilize 1,2,3-triazoles for bioconjugation purposes. Click reactions involving these motifs allow efficient labeling of biomolecules (e.g., proteins, peptides, and nucleic acids) with fluorophores, tags, or other functional groups .
Chemical Biology
1,2,3-Triazoles play a role in chemical biology studies. They serve as probes for investigating biological processes, protein-ligand interactions, and enzyme inhibition. Their stable nature and compatibility with biological systems make them valuable tools .
Fluorescent Imaging
Fluorescently labeled 1,2,3-triazoles enable precise imaging of cellular structures and processes. Researchers use them to visualize specific targets within living cells .
Materials Science
1,2,3-Triazoles contribute to the development of novel materials with tailored properties. Their incorporation into polymers, nanoparticles, and coatings enhances material performance .
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and the DNA damage response .
Mode of Action
The compound binds to USP28, inhibiting its activity . This interaction directly affects the protein levels of USP28, leading to changes in the cell cycle and the progression of epithelial-mesenchymal transition (EMT) in certain cancer cell lines .
Biochemical Pathways
The inhibition of USP28 affects several biochemical pathways. USP28 is involved in the regulation of the cell cycle and DNA damage response. Therefore, its inhibition can lead to cell cycle arrest and altered DNA repair mechanisms
Pharmacokinetics
The compound’s potent inhibition of usp28 suggests it may have good bioavailability
Result of Action
The compound’s action results in the inhibition of USP28, leading to changes in the cell cycle and EMT progression in certain cancer cell lines . This can result in the inhibition of cell proliferation, potentially making the compound a promising candidate for cancer treatment .
properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-14(2)12-17(28)25-8-10-26(11-9-25)19-18-20(22-13-21-19)27(24-23-18)15-4-6-16(29-3)7-5-15/h4-7,13-14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXUVSMXHBBCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one |
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